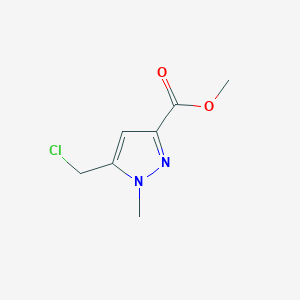
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
Übersicht
Beschreibung
The compound "3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone" is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound suggests potential for interactions with various biological targets due to the presence of the allyl, sulfanyl, and pyridinone functional groups .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the interaction of different precursors under controlled conditions. For instance, a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, leading to the formation of pyridine derivatives without transformation of the methylsulfanyl group . Additionally, the regiospecific S-benzylation/allylation of 1,2,4-triazole precursors has been achieved using bases such as Et3N and K2CO3, with allyl group migration observed under thermal fusion without catalysts .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray diffraction. For example, the single crystal structure of a similar compound has been determined to crystallize in the monoclinic system with space group C 2/c . Another compound crystallizes in the monoclinic space group P2(1)/c . These studies provide detailed insights into the molecular geometry, which is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of the 1,2,4-triazole derivatives can be inferred from studies on their electronic properties, such as HOMO and LUMO energies, which have been measured using time-dependent TD-DFT approaches . The molecular electrostatic potential maps and thermodynamic properties of these molecules have also been investigated, providing information on potential sites for nucleophilic and electrophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized by their vibrational assignments, chemical shifts, and molecular orbital energies. These properties have been investigated using Density Functional Theory (DFT) and are compared with experimental data to ensure accuracy . The presence of the sulfanyl group in these compounds is particularly interesting as it may influence the overall properties and reactivity of the molecule .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Compounds derived from 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide, related to the 1,2,4-triazole class, have shown promise in anti-inflammatory applications. These compounds are synthesized using microwave irradiation methods, leading to higher yields and a reduction in reaction time. Their anti-inflammatory properties were tested using the carrageenan-induced acute paw edema method in rats (Sachdeva et al., 2013).
Corrosion Inhibition
A derivative of 1,2,4-triazole, specifically allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, has been studied for its corrosion inhibition properties. Its effectiveness in preventing mild steel corrosion in a sulfuric acid solution was confirmed through electrochemical impedance spectroscopy and scanning electron microscopy. The study suggests that this compound forms a protective film on the steel surface, enhancing its resistance to corrosion (Orhan et al., 2012).
Acidity Constant Determination in Solvents
The acidity constants of various 1,2,4-triazole derivatives were determined using a multiwavelength spectrophotometric method in ethanol/water mixtures. This study is significant for understanding the acid-base behavior of these compounds in different solvent environments, which is crucial for their application in various chemical processes (Azimi et al., 2008).
Antimicrobial and Antioxidant Properties
Several 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have been shown to possess varying degrees of effectiveness against different microbial strains, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-10-21-15(18-19-17(21)23)14-9-6-11-20(16(14)22)12-13-7-4-3-5-8-13/h2-9,11H,1,10,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIBZCJSVFLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114865 | |
| Record name | 3-[4,5-Dihydro-4-(2-propen-1-yl)-5-thioxo-1H-1,2,4-triazol-3-yl]-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
242472-20-4 | |
| Record name | 3-[4,5-Dihydro-4-(2-propen-1-yl)-5-thioxo-1H-1,2,4-triazol-3-yl]-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242472-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4,5-Dihydro-4-(2-propen-1-yl)-5-thioxo-1H-1,2,4-triazol-3-yl]-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)






![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)



